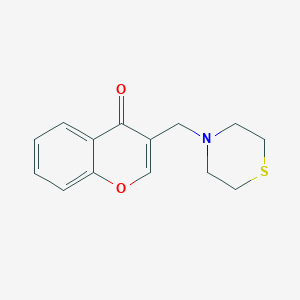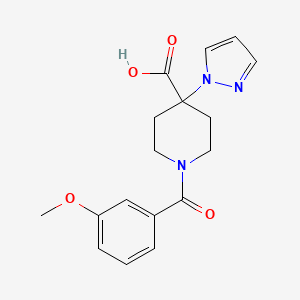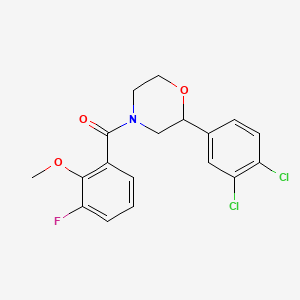
3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, also known as OXA-23 inhibitor, is a chemical compound that has been widely studied for its potential applications in the field of medicine. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide involves the inhibition of this compound enzyme. This inhibition prevents the enzyme from breaking down beta-lactam antibiotics, which makes bacteria susceptible to these antibiotics. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. As an anti-inflammatory agent, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its application. As an this compound inhibitor, this compound can make bacteria susceptible to beta-lactam antibiotics, which can lead to the eradication of bacterial infections. In cancer treatment, this compound has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of cancer cell growth. As an anti-inflammatory agent, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
实验室实验的优点和局限性
The advantages of using 3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide in lab experiments include its high potency and selectivity for this compound enzyme inhibition. This compound has also been shown to have low toxicity, which makes it a promising candidate for further studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide. One of the most promising directions is its use as an this compound inhibitor for the treatment of bacterial infections. Further studies are needed to optimize the synthesis method and improve the solubility of this compound for in vivo studies. Additionally, this compound has shown potential as an anti-cancer agent and anti-inflammatory agent, and further studies are needed to explore these applications. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective inhibitors of this compound enzyme.
合成方法
The synthesis of 3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting product is then reacted with N-methyl-1,2,4-oxadiazole-5-amine in the presence of triethylamine to produce the final product. This synthesis method has been optimized to produce high yields of this compound.
科学研究应用
3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been studied extensively for its potential applications in the field of medicine. One of the most promising applications of this compound is its use as an this compound inhibitor. This compound is an enzyme that is responsible for the resistance of bacteria to beta-lactam antibiotics. Inhibiting this enzyme can make bacteria susceptible to beta-lactam antibiotics, which are commonly used to treat bacterial infections. This compound has also been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
属性
IUPAC Name |
3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-12-9(15)10-13-8(14-16-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMVNCYFDHYVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370773.png)
![[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B5370775.png)
![2-methyl-4-(4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5370783.png)
![7-ethyl-1-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-3-methyl-6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one](/img/structure/B5370790.png)
![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5370794.png)
![7-methyl-2-[morpholin-4-yl(oxo)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5370802.png)
![isopropyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5370807.png)
![7-[(dimethylamino)(2-methylphenyl)acetyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5370808.png)
![2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5370809.png)


![ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5370850.png)

![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1H-pyrrol-2-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5370863.png)